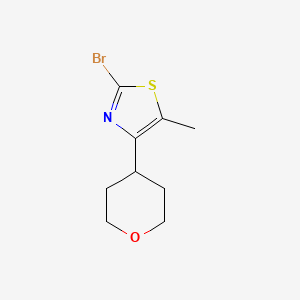

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c1-6-8(11-9(10)13-6)7-2-4-12-5-3-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEDTDLNQUVZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-methylbenzoic acid and oxan-4-ylamine.

Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, forming 5-methyl-4-(oxan-4-yl)-1,3-thiazole.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: 5-Methyl-4-(oxan-4-yl)-1,3-thiazole.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 2-bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole. Thiazoles are known to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole moieties have been synthesized and tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance anticancer activity, with some derivatives showing IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. Research has shown that thiazole derivatives can effectively combat bacterial strains, including those resistant to conventional antibiotics. A series of derivatives were synthesized and tested against a range of pathogens, demonstrating varying degrees of antibacterial efficacy. For example, certain derivatives showed enhanced activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity. The following table summarizes some key synthetic routes and their outcomes:

| Synthesis Method | Starting Materials | Yield (%) | Notes |

|---|---|---|---|

| Reaction with morpholine | 5-bromo-2-hydroxyphenyl thiocyanate | 85 | High yield; suitable for further functionalization |

| N-bromosuccinimide method | 5-methylthiazole derivative | 75 | Effective for bromination at the desired position |

| Coupling reactions | Various acid chlorides with thiazole derivatives | 70 | Variability in yield based on substituents |

Therapeutic Potential

Diabetes Management

Thiazoles have been investigated for their role in diabetes management. Compounds similar to this compound have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in preclinical models. This effect is attributed to their action on various metabolic pathways involved in glucose homeostasis .

Anti-inflammatory Effects

In addition to their anticancer and antimicrobial properties, thiazoles are being studied for their anti-inflammatory effects. Research indicates that certain thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Activity

A recent study synthesized a series of N-acylated thiazoles and evaluated their anticancer activity against glioblastoma cells. Among these, a specific derivative exhibited an IC50 value of 15 µM, indicating significant potency compared to standard treatments. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis of imidazotriazole-incorporated thiazoles, which were tested against various bacterial strains. One derivative showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic candidate .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Thiazoles and Related Heterocycles

Substituent Effects on Bioactivity

- Thiazole vs. Thiadiazole Derivatives : 1,3-Thiazoles (e.g., compound 6a–i in ) exhibit higher in vitro inhibitory activity than 1,3,4-thiadiazoles due to enhanced electronic stabilization of the thiazole ring .

- Positional Bromination : Bromine at position 2 (as in the target compound) may sterically hinder nucleophilic attacks compared to bromine at position 4 (e.g., 4-bromo-5-(thiophen-2-yl)oxazole) .

- Tetrahydropyran vs.

Antimicrobial Activity Trends

- Oxazole and Thiazole Hybrids : Compounds like 4-bromo-5-(thiophen-2-yl)oxazole () and triazole-thiazole hybrids () show antimicrobial activity at 200 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Aspergillus niger) .

- Role of Halogens: Bromine’s electron-withdrawing effect enhances membrane disruption in microbial cells, as seen in brominated triazole derivatives ().

Biological Activity

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiazole ring structure is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a bromine atom and a methyl group, along with an oxan-4-yl group. This unique structure contributes to its biological activity through various mechanisms of action.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound can interact with specific enzymes or receptors, modulating their activity. The bromine atom enhances binding affinity through halogen bonding.

- Cellular Interaction : The oxazole ring facilitates π-π stacking interactions, stabilizing the compound-target complex.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising antiproliferative effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.73 | |

| This compound | MDA-MB-231 (breast cancer) | 12.15 |

The presence of electron-donating groups in the structure enhances cytotoxicity. In silico docking studies have shown that this compound binds effectively to the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. For instance:

| Compound | Microorganism | MIC (mM) | Reference |

|---|---|---|---|

| This compound | C. albicans | 3.92–4.01 | |

| This compound | A. niger | 4.01–4.23 |

The structure–activity relationship (SAR) analysis indicates that substituents on the thiazole ring significantly influence antimicrobial efficacy.

Study on Antitumor Activity

In a study assessing various thiazole derivatives for antitumor activity, it was found that compounds with a methyl group at position 4 showed increased cytotoxicity against cancer cell lines compared to those without such substitutions. The mechanism involved induction of apoptosis and cell cycle arrest at the G1 phase .

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial potential of thiazole derivatives against multiple pathogens. The results indicated that compounds similar to this compound exhibited MIC values comparable to standard antibiotics like ciprofloxacin and fluconazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.